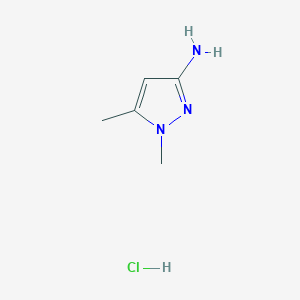
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a chromene ring fused with a quinazolinone moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of ortho-hydroxyaryl aldehydes with ethyl acetoacetate under acidic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the chromene derivative with an appropriate amine, such as ethylamine, under reflux conditions.
Formation of the Quinazolinone Moiety: The final step involves the cyclization of the intermediate with anthranilic acid or its derivatives under basic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxy and imino groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of chromene oxides.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Methoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one
- 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-2-one
- 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-6-one
Uniqueness
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is unique due to the specific positioning of the ethoxy and imino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2309613-52-1 |
|---|---|
Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.347 |
IUPAC Name |
2-(8-ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-15-9-5-6-11-10-13(17(20)25-16(11)15)18-21-14-8-4-3-7-12(14)19(23)22-18/h3-10,20H,2H2,1H3,(H,21,22,23) |
InChI Key |
OSYMPOZXIQNLDW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC(=N)C(=C2)C3=NC4=CC=CC=C4C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)
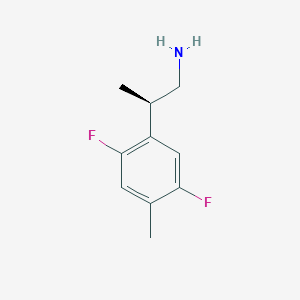
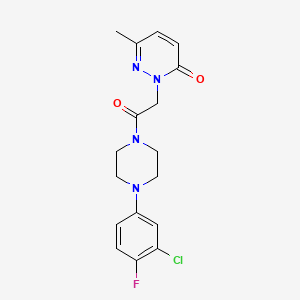
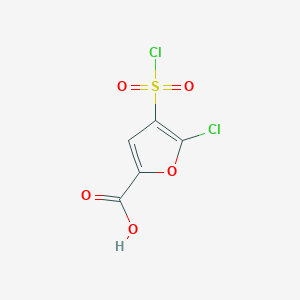
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)
![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)
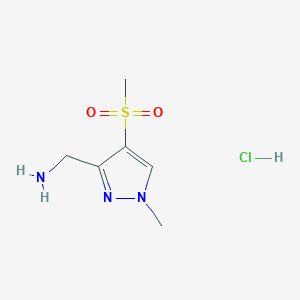
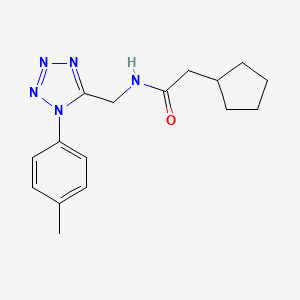
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)
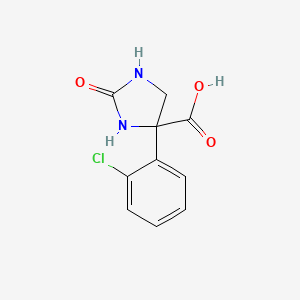
![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)
